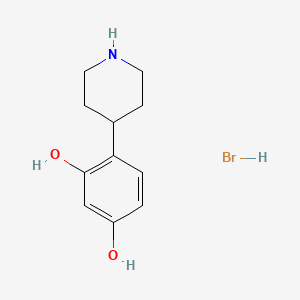
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzene Ring: The piperidine ring is then attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-yl)benzene-1,4-diol: Another isomer with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-yl)benzene-1,3-diolhydrobromide is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
4-piperidin-4-ylbenzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8;/h1-2,7-8,12-14H,3-6H2;1H |
InChI Key |
DKUDQLQGIGWBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



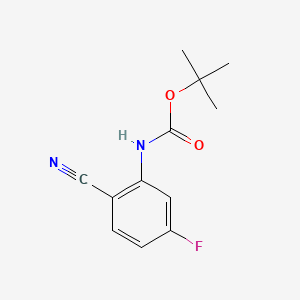
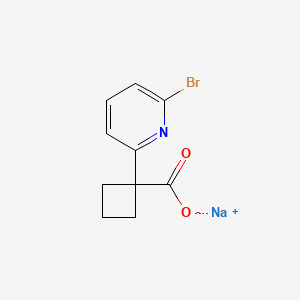

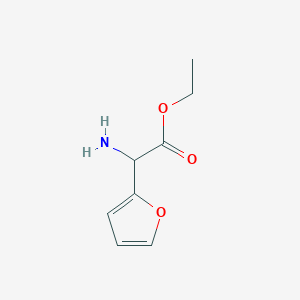
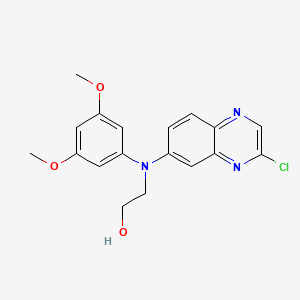
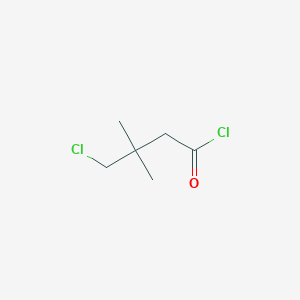
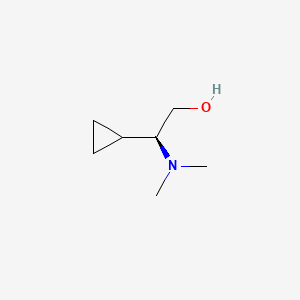


![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)

![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)
